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Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of
numerous biologically active compounds, including the essential amino acid histidine.[1] Its
unique electronic properties and ability to engage in various intermolecular interactions make it
a privileged scaffold in drug design.[2] Within this vast chemical family, 2-Phenyl-1H-
imidazole-4-carbaldehyde stands out as a versatile synthetic intermediate. Possessing three
distinct points of chemical reactivity—the phenyl ring, the imidazole core, and the aldehyde
functional group—this molecule serves as a critical building block for constructing more
complex, pharmacologically relevant structures.[3][4]

This guide provides a comprehensive overview of the fundamental chemical properties of 2-
Phenyl-1H-imidazole-4-carbaldehyde. We will delve into its molecular structure,
physicochemical characteristics, a robust synthetic protocol, spectroscopic signature, and key
reactive traits. This document is intended for researchers, medicinal chemists, and process
development scientists who require a deep, practical understanding of this valuable compound.
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Molecular Structure and Physicochemical
Properties

2-Phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic aromatic compound featuring a
central five-membered imidazole ring. A phenyl group is attached at the C2 position, and an
aldehyde (carbaldehyde) group is present at the C4 position. The presence of both hydrogen
bond donor (the N-H of the imidazole) and acceptor sites (the non-protonated nitrogen and the
aldehyde oxygen) governs its solubility and interaction with biological targets.[5]

The key physicochemical properties are summarized below for quick reference.

Property Value Source

Molecular Formula C10HsN20 [51[6]

Molecular Weight 172.18 g/mol [5][6]

CAS Number 68282-47-3 517
Solid (typically off-white to

Appearance [6]
yellow)

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

ydrog p 5 [5]

Count

Topological Polar Surface Area  45.8 A2 [5]
C1=CC=C(C=C1)C2=NC=C(N

SMILES [5]

2)C=0

Synthesis and Purification

The synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde is most reliably achieved through
the selective oxidation of its corresponding alcohol precursor, (2-phenyl-1H-imidazol-4-
yl)methanol. This precursor can be synthesized via several established methods for imidazole
ring formation. The oxidation step is critical and requires a mild oxidant to prevent over-
oxidation to the carboxylic acid or degradation of the electron-rich imidazole ring.
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Experimental Protocol: Oxidation of (2-phenyl-1H-
imidazol-4-yl)methanol

This protocol describes a standard laboratory-scale synthesis using activated manganese
dioxide (MnQOz2), a preferred mild oxidant for allylic and benzylic-type alcohols.

Materials:

e (2-phenyl-1H-imidazol-4-yl)methanol

e Activated Manganese Dioxide (MnO32)

e Dichloromethane (DCM), anhydrous

e Celatom® or Celite® (diatomaceous earth)
e Anhydrous Magnesium Sulfate (MgSQOa)
» Round-bottom flask

e Magnetic stirrer

» Reflux condenser

e Buchner funnel and filter paper
Procedure:

e Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve
1.0 equivalent of (2-phenyl-1H-imidazol-4-yl)methanol in anhydrous dichloromethane
(approx. 20 mL per gram of substrate).

» Addition of Oxidant: To the stirring solution, add 5.0 to 10.0 equivalents of activated
manganese dioxide (MnQOz2) in portions.

o Causality Insight: A large excess of MnOz: is used to drive the heterogeneous reaction to
completion. The activity of MnO2 can vary, so a significant excess ensures a robust and
reproducible transformation.
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» Reaction Progress: Heat the suspension to reflux (approx. 40 °C) and stir vigorously. Monitor
the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1.1 mixture of
ethyl acetate and hexanes. The starting material is more polar than the product aldehyde.
The reaction is typically complete within 4-12 hours.

o Workup and Filtration: Once the starting material is consumed, cool the reaction mixture to
room temperature. Filter the suspension through a pad of Celite® in a Buchner funnel to
remove the MnO: solids.

o Causality Insight: MnO2 and its reduced forms are fine black powders that can clog
standard filter paper. A Celite® pad provides a porous filtration medium that effectively
traps these solids.

e Washing: Wash the filter cake thoroughly with several portions of dichloromethane to ensure
complete recovery of the product.

e Drying and Concentration: Combine the filtrates, dry over anhydrous magnesium sulfate
(MgSO0a), filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

 Purification: The resulting crude solid can be purified by recrystallization from an appropriate
solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel
to yield pure 2-Phenyl-1H-imidazole-4-carbaldehyde as a solid.

Synthesis and Purification Workflow
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Reaction Phase

1. Dissolve Precursor
((2-phenyl-1H-imidazol-4-yl)methanol)
in anhydrous DCM

2. Add Activated MnO2
(5-10 eq.)

3. Reflux (40°C)
Monitor by TLC

|
IReaction Complete

Workup & Purification

4, Cool to RT

5. Filter through Celite®
Wash with DCM

6. Dry Filtrate (MgSQa)

7. Concentrate in vacuo

8. Purify
(Recrystallization or Chromatography)

Final Product

Workflow: Synthesis of 2-Phenyl-1H-imidazole-4-carbaldehyde

2-Phenyl-1H-imidazole-4-carbaldehyde

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and purification of the target compound.
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Spectroscopic Characterization

Confirming the identity and purity of 2-Phenyl-1H-imidazole-4-carbaldehyde relies on

standard spectroscopic techniques. While a publicly available, fully assigned spectrum is not

readily found, the expected spectral data can be reliably predicted based on its structure and

data from analogous compounds.[8][9]

H NMR (Proton NMR): (Expected shifts in CDCls or DMSO-ds)

Aldehyde Proton (-CHO): A sharp singlet is expected far downfield, typically between & 9.5-
10.5 ppm. This is highly characteristic.[3]

Imidazole Protons: Two singlets (or narrow doublets due to long-range coupling) are
expected in the aromatic region, likely between & 7.5-8.5 ppm. The proton at the C5 position
will be distinct from the N-H proton.

N-H Proton: A broad singlet, typically in the  12.0-13.0 ppm range in DMSO-de, which is
exchangeable with D20. Its position can be highly variable depending on solvent and
concentration.

Phenyl Protons: A series of multiplets between & 7.2-8.0 ppm, integrating to 5 protons. The
ortho-protons (adjacent to the imidazole ring) may be shifted further downfield compared to
the meta- and para-protons.

13C NMR (Carbon NMR):

Aldehyde Carbonyl (C=0): A distinct peak in the d 180-195 ppm range. Experimental values
for related compounds are around 155 ppm, but this may vary.[10]

Imidazole Carbons: Three peaks are expected. The C2 carbon (bearing the phenyl group)
and C4 carbon (bearing the aldehyde) will be quaternary and appear around & 140-150 ppm.
The C5 carbon will be a methine (C-H) and appear further upfield.

Phenyl Carbons: Four signals are expected: one quaternary carbon (ipso-carbon attached to
the imidazole) and three methine carbons (ortho, meta, para) in the & 125-135 ppm range.

IR (Infrared) Spectroscopy:
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e N-H Stretch: A broad absorption band around 3200-3400 cm~?, characteristic of the
imidazole N-H group.[9]

e C-H Aromatic Stretch: Sharp peaks just above 3000 cm—1.

e C=0 Aldehyde Stretch: A strong, sharp absorption band around 1670-1700 cm~1. This is a
key diagnostic peak.[8]

e C=N and C=C Stretches: Multiple absorptions in the 1450-1620 cm~1 region, corresponding
to the phenyl and imidazole ring systems.[9]

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its functional groups, which can be
targeted with high selectivity.

o The Aldehyde Group: This is the most reactive site for many transformations.

o Oxidation: Can be easily oxidized to the corresponding carboxylic acid (2-phenyl-1H-
imidazole-4-carboxylic acid) using agents like potassium permanganate or silver (I) oxide.
[10]

o Reduction: Can be selectively reduced to the primary alcohol ((2-phenyl-1H-imidazol-4-
yl)methanol) using mild reducing agents such as sodium borohydride (NaBHa4).[10]

o Nucleophilic Addition: Undergoes classic aldehyde reactions, such as the formation of
Schiff bases (imines) with primary amines, cyanohydrins with cyanide, and acetals with
alcohols. This is a primary route for elaboration into more complex drug candidates.[3]

e The Imidazole Ring: The ring itself offers several reaction pathways.

o N-Alkylation/Acylation: The N-1 nitrogen is nucleophilic and can be readily alkylated or
acylated using alkyl halides or acyl chlorides in the presence of a base.[3]

o Electrophilic Aromatic Substitution: The imidazole ring is electron-rich, but substitution is
less facile than in pyrrole. Halogenation or nitration can occur, typically at the C5 position,
though conditions must be carefully controlled.
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e The Phenyl Group:

o Electrophilic Aromatic Substitution: The phenyl group can undergo reactions like nitration,
halogenation, or sulfonation. The imidazole ring acts as a deactivating group, so forcing
conditions may be required, with substitution typically directed to the meta position.

Reactivity Map

Conceptual Reactivity of Functional Groups

2-Phenyl-1H-imidazole-4-carbaldehyde
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Caption: Key reactive sites on 2-Phenyl-1H-imidazole-4-carbaldehyde.

Applications in Research and Development

The true value of 2-Phenyl-1H-imidazole-4-carbaldehyde is realized in its role as a synthetic
precursor. The imidazole scaffold is a well-established pharmacophore found in drugs with a
vast range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory
properties.[1][2][11]

e Medicinal Chemistry: This compound is a common starting point for generating libraries of
novel imidazole derivatives. The aldehyde handle allows for the straightforward introduction
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of diverse chemical functionalities via reductive amination or Wittig-type reactions, enabling
systematic Structure-Activity Relationship (SAR) studies. For instance, derivatives of 2-
phenyl-1H-benzo[d]imidazole have been investigated as inhibitors of 173-HSD10 for the
potential treatment of Alzheimer's disease.[11]

» Materials Science: Imidazole derivatives are used as ligands for creating metal-organic
frameworks (MOFs) and as components in functional polymers.[4] The specific structure of
2-Phenyl-1H-imidazole-4-carbaldehyde makes it a candidate for synthesizing materials
with unique electronic or coordination properties.

Conclusion

2-Phenyl-1H-imidazole-4-carbaldehyde is more than a simple chemical; it is a strategic tool
for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward
synthesis make it an indispensable building block. A thorough understanding of its fundamental
properties—from its spectroscopic signature to its distinct functional group reactivity—
empowers researchers to leverage its full potential in the rational design of novel therapeutics
and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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